

Comparative analysis of CCT020312 effects on different cancer cell lines

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Compound of Interest

Compound Name: CCT020312

Cat. No.: B10800680

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Comparative Analysis of CCT020312 Effects on Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

CCT020312 has emerged as a potent small molecule activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway, a critical component of the Unfolded Protein Response (UPR). This guide provides a comparative analysis of the experimental effects of **CCT020312** across various cancer cell lines, offering insights into its therapeutic potential and cellular mechanisms of action.

Cellular Impact of CCT020312: A Multi-faceted Anti-Cancer Mechanism

CCT020312 consistently demonstrates anti-proliferative effects across a range of cancer cell lines, primarily through the induction of G1 phase cell cycle arrest and apoptosis.^{[1][2][3]} In some cancer types, such as prostate cancer, it also promotes autophagy.^[3] The central mechanism of action involves the activation of the PERK/eIF2 α /ATF4/CHOP signaling cascade.^{[1][3]} In triple-negative breast cancer (TNBC) cells, **CCT020312** has also been shown to inhibit the pro-survival AKT/mTOR pathway.^[1]

Quantitative Analysis of CCT020312 Efficacy

The following tables summarize the quantitative data on the effects of **CCT020312** on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of **CCT020312** in Cancer Cell Lines

Cancer Type	Cell Line	IC50 Value (μM)	Assay	Reference
Colon Cancer	HT29	~5.1 (EC50)	pRB phosphorylation	[4]
Colon Cancer	HCT116	Not explicitly stated	pRB phosphorylation	[4]
Triple-Negative Breast Cancer	MDA-MB-453	Not explicitly stated	CCK-8	[1]
Triple-Negative Breast Cancer	CAL-148	Not explicitly stated	CCK-8	[1]
Prostate Cancer	C4-2	Not explicitly stated	Not specified	[3]
Prostate Cancer	LNCaP	Not explicitly stated	Not specified	[3]
Osteosarcoma	U-2 OS	Not explicitly stated	Growth inhibition	[2]

Note: Explicit IC50 values for cell viability are not consistently reported in the reviewed literature. The EC50 for pRB phosphorylation provides an indication of the concentration at which **CCT020312** exerts its primary mechanism of action.

Table 2: Effect of **CCT020312** on Cell Cycle Distribution in TNBC Cell Lines

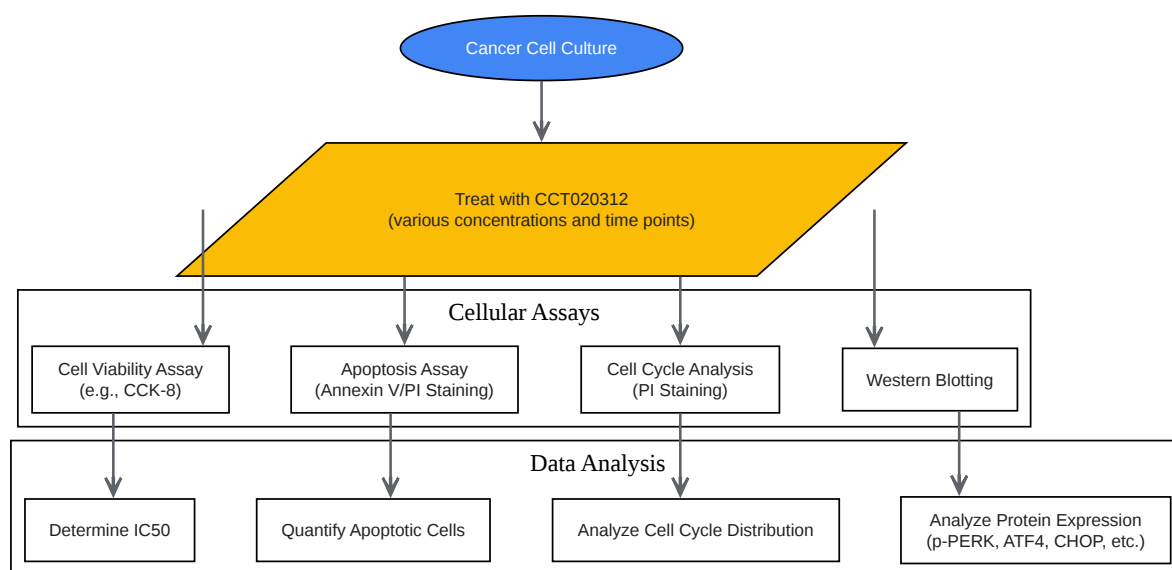
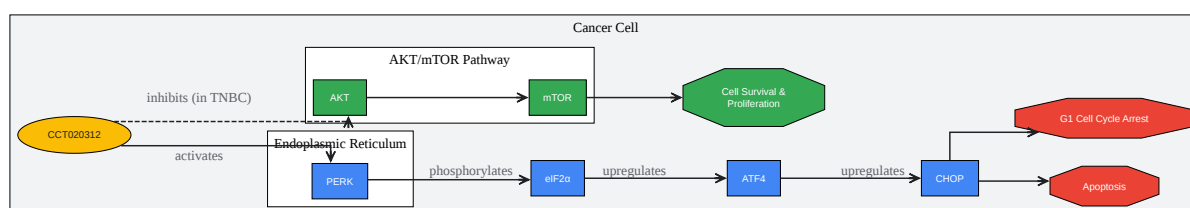
Cell Line	CCT020312 Concentration (μM)	% of Cells in G1 Phase (Mean ± SD)	Reference
MDA-MB-453	0	53.70 ± 1.85	[1]
6	64.13 ± 1.86	[1]	
8	70.27 ± 1.29	[1]	
10	79.53 ± 2.28	[1]	
CAL-148	0	Not explicitly stated	[1]
6	Increased	[1]	
8	Increased	[1]	
10	Increased	[1]	

Table 3: Effect of **CCT020312** on Apoptosis in TNBC Cell Lines

Cell Line	CCT020312 Concentration (μM)	% of Apoptotic Cells	Reference
MDA-MB-453	0	Baseline	[1]
6	Increased	[1]	
8	Increased	[1]	
10	Increased	[1]	
12	Increased	[1]	
CAL-148	0	Baseline	[1]
6	Increased	[1]	
8	Increased	[1]	
10	Increased	[1]	
12	Increased	[1]	

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of **CCT020312** action and the experimental procedures used for its evaluation, the following diagrams are provided in DOT language for use with Graphviz.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com